molecular formula C11H8FNO3 B1616389 methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 843629-51-6

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1616389
CAS No.: 843629-51-6
M. Wt: 221.18 g/mol
InChI Key: RFUMCHQBRAGPMS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Biological Methylation Regulation

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate plays a role in biological methylation reactions. It is involved in the inactivation of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme critical in the regulation of biological methylation. This compound contributes to the formation of 5'-carboxaldehydes, which are potent inhibitors of the NAD+ form of the enzyme, impacting methylation reactions in biological systems (Yuan, Yeh, Liu, & Borchardt, 1993).

Potential in Anticancer Research

This compound is utilized in the synthesis of novel indole-thiazolidinone hybrids, demonstrating significant anticancer activity. One such derivative has shown notable cytotoxic action towards various cancer cell lines, including breast, colon, lung, and liver cancer cells. It induces apoptosis in tumor cells via specific biochemical pathways, making it a promising candidate for further anticancer research (Kryshchyshyn-Dylevych et al., 2021).

Role in Chemical Transformations

The compound plays a significant role in chemical transformations, particularly in the formation of a variety of indole derivatives. Under acidic conditions, it undergoes a series of transformations leading to compounds like 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole and tri(indol-3-yl)methylium salt. These transformations are crucial in the synthesis of complex indole structures, which have various applications in medicinal chemistry (Korolev et al., 1999, 2000).

Utility in Synthesis of Fluorescent Probes

This compound is instrumental in synthesizing 3-arylindole-2-carboxylates, exhibiting fluorescence properties in different solvents. This makes them suitable for use as fluorescent probes in various scientific applications, such as tracking and imaging in biological systems (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Involvement in HIV Research

It is used in the synthesis of key intermediates for the development of inhibitors targeting HIV. One such application includes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Properties

IUPAC Name

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMCHQBRAGPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359049
Record name methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843629-51-6
Record name methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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